1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10BrClS It is a member of the benzene derivatives family, characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 1-bromo-4-chlorobenzene, with a thiol derivative to introduce the sulfanylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets. The presence of the bromine and chlorine atoms, along with the sulfanylmethyl group, allows it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfanylmethyl group can undergo nucleophilic attack, leading to the formation of new bonds and derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar in structure but with a methylsulfonyl group instead of the sulfanylmethyl group.
1-Bromo-4-chlorobenzene: Lacks the sulfanylmethyl group, making it less reactive in certain types of reactions.
Uniqueness
1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and chlorine atoms, along with the sulfanylmethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYVGCWOPKGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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